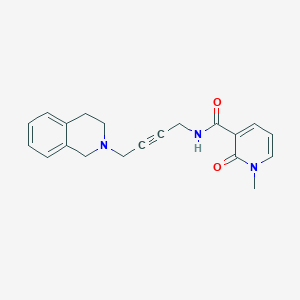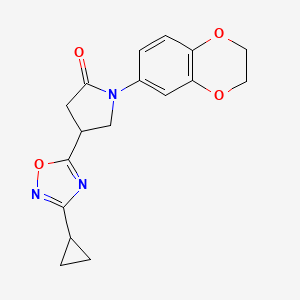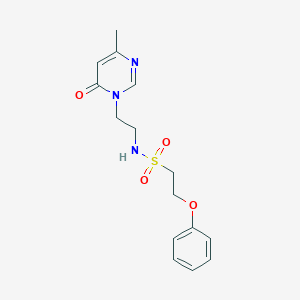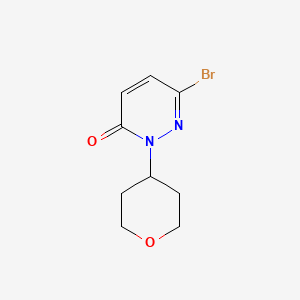
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one, also known as 6-Bromo-2-THP, is an organic compound that has been of great interest to researchers in recent years. Its unique chemical structure gives it a wide range of potential applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been widely studied for its potential applications in various fields. In organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used in the study of enzyme-catalyzed reactions and as a substrate for various enzymes. In pharmacology, it has been used to study the mechanism of action of various drugs.
Wirkmechanismus
The exact mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been suggested that it may act as a modulator of other enzymes, such as proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, as well as induce apoptosis in these cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have shown that it can reduce the levels of certain hormones, such as cortisol and testosterone, as well as reduce the levels of certain enzymes, such as lipoprotein lipase and cyclooxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is relatively simple and cost-effective, making it suitable for laboratory use. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark, cool, and dry place.
Zukünftige Richtungen
The potential applications of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP are vast and still largely unexplored. In the future, it could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, it could be used to study the effects of various environmental toxins on the human body. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesemethoden
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP can be synthesized from the reaction of 2-aminopyridine with 4-bromo-2-tetrahydropyran in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated and purified by recrystallization. This synthesis method is simple and cost-effective, making it suitable for laboratory use.
Eigenschaften
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-2-9(13)12(11-8)7-3-5-14-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANGPSLVCQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
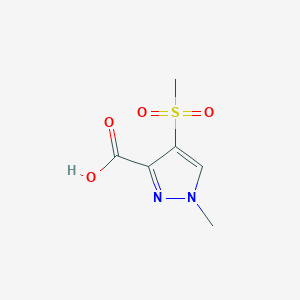
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)


![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
![(5-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2791706.png)
